molecular formula C21H17FN4O3 B11576257 (2E)-2-cyano-N-ethyl-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-ethyl-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11576257
M. Wt: 392.4 g/mol
InChI Key: RLJXRDPZSUDLIS-SDNWHVSQSA-N
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Description

(2E)-2-cyano-N-ethyl-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, an ethyl group, a fluorophenoxy group, and a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-ethyl-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, introduction of the fluorophenoxy group, and the final coupling with the cyano and ethyl groups.

    Formation of Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorophenoxy Group: This can be achieved through nucleophilic aromatic substitution reactions using 4-fluorophenol and suitable leaving groups.

    Coupling with Cyano and Ethyl Groups: The final step involves the coupling of the intermediate with cyanoacetic acid derivatives and ethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-ethyl-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(2E)-2-cyano-N-ethyl-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of advanced materials, such as polymers or coatings.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-ethyl-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-cyano-N-ethyl-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is unique due to its complex structure, which includes multiple functional groups and a fused ring system. This complexity provides it with unique chemical and biological properties, distinguishing it from simpler compounds like ethyl acetoacetate and methyl acetoacetate.

Properties

Molecular Formula

C21H17FN4O3

Molecular Weight

392.4 g/mol

IUPAC Name

(E)-2-cyano-N-ethyl-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C21H17FN4O3/c1-3-24-19(27)14(12-23)11-17-20(29-16-8-6-15(22)7-9-16)25-18-13(2)5-4-10-26(18)21(17)28/h4-11H,3H2,1-2H3,(H,24,27)/b14-11+

InChI Key

RLJXRDPZSUDLIS-SDNWHVSQSA-N

Isomeric SMILES

CCNC(=O)/C(=C/C1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=C(C=C3)F)/C#N

Canonical SMILES

CCNC(=O)C(=CC1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=C(C=C3)F)C#N

Origin of Product

United States

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